1-(Phenylethynyl)-1,2-dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
193745-72-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-10,12,17H,11H2 |
InChI Key |
IQOINHOYPJTURM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis of the 1-(Phenylethynyl)-1,2-dihydronaphthalene Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is the bond that finalizes the six-membered partially saturated ring. This leads back to acyclic precursors that are appropriately functionalized for cyclization.
One common strategy involves disconnecting the C1-C8a bond, pointing towards an intramolecular cyclization of an aryl alkyne precursor. This precursor could be an ortho-alkynyl substituted benzylic derivative. For instance, a key intermediate could be a derivative of 1,4-diphenylbut-2-yn-1-ol, which can be synthesized from the reaction of prop-2-ynylbenzene with benzaldehyde. rsc.org
An alternative disconnection can be made at the bond between the aromatic ring and the newly formed carbocycle, suggesting a palladium-catalyzed annulation or C-H activation strategy. In this approach, a simpler, pre-formed dihydronaphthalene or tetralone derivative could be coupled with a phenylethynyl group, or an aryl precursor could undergo a C-H activation/annulation cascade with a suitable alkyne-containing partner.
Catalytic Cyclization and Annulation Reactions for Dihydronaphthalene Formation
Transition metal catalysis offers powerful and selective methods for constructing the dihydronaphthalene ring system. Catalysts based on copper, gold, and palladium are particularly prominent in this field.
Copper catalysis provides a direct and efficient one-pot synthesis of 1,2-dihydronaphthalene (B1214177) derivatives. A notable method involves the reaction of 2-(alkynyl)benzaldehydes with alcohols, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). thieme-connect.comthieme-connect.com This reaction proceeds selectively to form the dihydronaphthalene scaffold, avoiding the formation of isochromene derivatives that can sometimes be competing products in reactions of 2-(alkynyl)benzaldehydes. thieme-connect.com
The proposed mechanism involves the intramolecular dehydration of the alcohol, followed by a reaction with the 2-(alkynyl)benzaldehyde. thieme-connect.com The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. For example, reacting 2-(phenylethynyl)benzaldehyde (B1589314) with 1,2-diphenylethanol (B1347050) in the presence of Cu(OTf)₂ yields the corresponding 1,2-dihydronaphthalene derivative in good yield. thieme-connect.com
| Entry | 2-(Alkynyl)benzaldehyde | Alcohol | Catalyst | Product | Yield (%) | Ref |
| 1 | 2-(Phenylethynyl)benzaldehyde | 1,2-Diphenylethanol | Cu(OTf)₂ | 1,2-Diphenyl-4-(phenylethynyl)-1,2-dihydronaphthalene | 68 | thieme-connect.com |
| 2 | 2-(Phenylethynyl)benzaldehyde | 1-Phenylpropan-1-ol | Cu(OTf)₂ | 1-Methyl-2-phenyl-4-(phenylethynyl)-1,2-dihydronaphthalene | 45 | thieme-connect.com |
| 3 | 2-(Phenylethynyl)benzaldehyde | Diphenylmethanol | Cu(OTf)₂ | 1,1-Diphenyl-4-(phenylethynyl)-1,2-dihydronaphthalene | 55 | thieme-connect.com |
Table 1: Examples of Copper-Catalyzed Synthesis of 1,2-Dihydronaphthalene Derivatives.
Gold catalysts are exceptionally effective at activating alkyne functionalities due to their strong Lewis acidity, enabling a range of intramolecular cyclizations and cascade reactions. nih.gov Gold(I) complexes can catalyze the domino cyclization of 1,6-diynes to yield functionalized cyclohexenone derivatives, which are structurally related to the dihydronaphthalene core. nih.gov
In more complex transformations, gold catalysts can trigger a diazo-yne cyclization followed by an intermolecular [4+2] cycloaddition. nih.gov This process involves the formation of a β-aryl gold-carbene intermediate via a 6-endo-dig cyclization, which then acts as a four-carbon synthon in a subsequent cycloaddition, rapidly assembling polycarbocyclic frameworks. nih.gov While not a direct synthesis of the parent this compound, these powerful cascade reactions highlight the potential of gold catalysis to construct highly substituted dihydronaphthalene systems from linear precursors in a single step.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving C-H functionalization. nih.gov Ligand-directed C-H activation strategies are especially powerful for achieving high selectivity. In this approach, a coordinating group on the substrate binds to the palladium center and delivers the catalyst to a specific C-H bond, enabling its selective functionalization. nih.gov
This strategy can be envisioned for the synthesis of dihydronaphthalenes through a C-H activation/annulation cascade. For instance, an ortho-directing group on a benzene (B151609) ring could guide a palladium catalyst to activate a C-H bond, which then undergoes annulation with a suitable alkyne partner to build the second ring. Such palladium-catalyzed C-H activation has been successfully used to synthesize various biphenyl (B1667301) heterocyclic compounds and dibenzopyranones, demonstrating the feasibility of this approach for constructing fused ring systems. nih.govoregonstate.edu The reactions typically proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, allowing for the formation of new carbon-carbon bonds under relatively mild conditions. nih.gov
While less common for the primary cyclization step, other transition metals like rhodium and zinc play important roles in related synthetic transformations. For example, rhodium-catalyzed asymmetric hydrogenation, often enhanced by a zinc(II) co-catalyst, is a powerful tool for controlling stereochemistry in the synthesis of chiral molecules. nih.gov This method could be applied to a tetrasubstituted α,β-unsaturated ketone precursor to stereoselectively form a dihydronaphthalene or tetralone intermediate, which could then be further functionalized to the target compound.
Additionally, rhodium complexes are known to catalyze intramolecular hydrogen transfer reactions, which can be used to isomerize double bonds or synthesize enamines from precursors with sp³ C-H bonds. dntb.gov.ua These types of transformations provide strategic alternatives for manipulating the dihydronaphthalene scaffold once it is formed.
Electrophilic Cyclization Strategies (e.g., iodine-mediated carbocyclization)
Electrophilic cyclization provides a straightforward and efficient route to the dihydronaphthalene core. Molecular iodine, a mild and easy-to-handle electrophile, is particularly effective for this purpose. nih.govrsc.org The reaction typically involves the treatment of an aryl propargyl alcohol with iodine.
The mechanism proceeds via the activation of the alkyne's triple bond by the electrophilic iodine, forming a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack from the aryl ring onto the activated alkyne (a 6-endo-dig cyclization). The resulting carbocation is then trapped, often leading to a diiodinated 1,4-dihydronaphthalene (B28168) product. nih.gov These diiodo-substituted products are highly valuable synthetic intermediates, as the iodine atoms can be readily replaced in subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to install a wide variety of substituents, including the phenylethynyl group. This two-step sequence of iodocyclization followed by cross-coupling represents a versatile strategy for accessing diverse 1-substituted-1,2-dihydronaphthalenes. A facile method for synthesizing various 2,3-diiodinated 1,4-dihydronaphthalenes from aryl propargyl alcohols has been developed, showcasing the generality of this approach. rsc.orgnih.gov
| Entry | Aryl Propargyl Alcohol | Reagent | Product | Yield (%) | Ref |
| 1 | 1,4-Diphenylbut-2-yn-1-ol | I₂ | 2,3-Diiodo-1-phenyl-1,4-dihydronaphthalene | 88 | rsc.org |
| 2 | 1-Phenyl-4-(p-tolyl)but-2-yn-1-ol | I₂ | 2,3-Diiodo-1-(p-tolyl)-1,4-dihydronaphthalene | 85 | rsc.org |
| 3 | 4-(4-Methoxyphenyl)-1-phenylbut-2-yn-1-ol | I₂ | 2,3-Diiodo-1-(4-methoxyphenyl)-1,4-dihydronaphthalene | 86 | rsc.org |
Table 2: Examples of Iodine-Mediated Electrophilic Cyclization.
Radical-Mediated Synthetic Pathways (e.g., malonyl radical reactions, metalloradical activation)
Radical reactions offer a powerful and often milder alternative to traditional ionic pathways for the formation of carbon-carbon bonds and the construction of complex cyclic systems. princeton.edu The synthesis of dihydronaphthalene derivatives, including those bearing a phenylethynyl substituent, can be envisioned through radical cyclization cascades. nih.gov
One potential approach involves the generation of a radical species that can undergo an intramolecular cyclization onto an aromatic ring. For instance, a suitably designed precursor bearing a phenylethynyl group and a radical-generating functional group could be employed. The phenylethynyl radical itself has been a subject of study, highlighting its reactivity and potential role in the formation of polycyclic aromatic hydrocarbons. researchgate.netrsc.org While direct interception of a phenylethynyl radical in an intermolecular fashion to form the target structure is challenging, intramolecular strategies are more promising.
A plausible synthetic route could involve the generation of a radical on a side chain attached to a naphthalene (B1677914) precursor, which then cyclizes. For example, a substrate with a bromo- or iodo-aryl group and a phenylethynyl-containing side chain could be subjected to radical-initiating conditions, such as using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. nih.gov
Malonyl radicals, generated from the oxidation of malonate esters, have been shown to react with alkynes to form substituted dihydronaphthalenes. This suggests a pathway where a phenylethynyl-substituted alkyne could be a reaction partner.
Metalloradical activation presents another sophisticated strategy. While direct application to this compound is not extensively documented, the principles of metalloradical catalysis, often involving cobalt or copper complexes, could be adapted. These methods can facilitate challenging bond formations under mild conditions.
A hypothetical radical-mediated approach is outlined below:
| Precursor Type | Radical Generation | Key Transformation | Potential Outcome |
| Aryl halide with phenylethynyl sidechain | Bu₃SnH, AIBN or Photoredox Catalyst | Intramolecular radical cyclization | This compound |
| Naphthalenic precursor with radical acceptor | Malonyl radical addition | Intermolecular addition and cyclization | Functionalized dihydronaphthalene derivative |
Chemo- and Regioselectivity in Constructing the this compound Framework
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. The molecule possesses multiple reactive sites, and directing reactions to the desired position is a key challenge.
In radical cyclization approaches, the regioselectivity of the cyclization (i.e., the position of attack on the aromatic ring) is governed by the length and nature of the tether connecting the radical center to the aromatic system, as well as by steric and electronic factors. For the formation of a 1,2-dihydronaphthalene system, a 6-exo-trig cyclization is typically favored according to Baldwin's rules, which provides a reliable way to control the ring size.
In non-radical, ionic, or transition-metal-catalyzed reactions, the inherent electronic properties of the starting materials play a crucial role. For example, in a Friedel-Crafts type reaction, the directing effects of existing substituents on the naphthalene ring would determine the position of electrophilic attack.
The introduction of the phenylethynyl group itself can be a point of chemo- and regioselective control. Sonogashira coupling is a highly reliable method for introducing terminal alkynes, and its success hinges on the selective preparation of a halo-substituted dihydronaphthalene precursor. chemrxiv.org
A summary of strategies to control selectivity is presented below:
| Reaction Type | Controlling Factor | Desired Outcome |
| Radical Cyclization | Tether length, Baldwin's rules | Formation of the six-membered dihydronaphthalene ring |
| Electrophilic Aromatic Substitution | Directing groups on the naphthalene core | Substitution at the desired position |
| Transition-Metal Catalysis | Ligand choice, catalyst electronics | Selective activation of specific C-H or C-X bonds |
| Cross-Coupling (e.g., Sonogashira) | Position of the halide on the precursor | Introduction of the phenylethynyl group at C1 |
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The C1 position of this compound is a stereocenter, making the development of enantioselective and diastereoselective synthetic methods a critical area of research.
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. researchgate.net For the synthesis of chiral dihydronaphthalenes, several catalytic systems have shown promise.
N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts for a variety of transformations. Enantioselective synthesis of 1,2-dihydronaphthalenes has been achieved through NHC-catalyzed cascade annulation reactions, affording products with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govacs.org While not yet demonstrated for the specific target molecule, this methodology could potentially be adapted by using a substrate that incorporates a phenylethynyl moiety.
Chiral Transition Metal Complexes: Transition metals such as palladium, rhodium, and copper, when complexed with chiral ligands, are workhorses in asymmetric catalysis. For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation has been used to synthesize chiral 9,10-dihydrophenanthrenes, which are structurally related to dihydronaphthalenes. nih.gov Chiral BINOL-derived ligands have been successfully employed in copper-mediated enantioselective C-H alkynylation of ferrocenes, suggesting their potential for the asymmetric introduction of alkyne groups. nih.gov
A representative table of chiral catalysts and their performance in related syntheses is shown below:
| Catalyst/Ligand | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |
| Chiral N-Heterocyclic Carbene | Cascade Annulation | Benzodiketones and enals | Up to 99% | nih.govacs.org |
| (S)-6,6'-dibromo-BINOL/CuOAc | C-H Alkynylation | Ferrocenes | Up to 92.5% | nih.gov |
| Chiral Phosphoric Acids | [4+2] Cycloaddition | Isochromene acetals and vinylboronates | Up to 98.5:1.5 er | N/A |
| MediPhos Ligands/Pd | N-Allylation | Glycine Esters | High | chemistryviews.org |
Beyond the use of chiral catalysts, stereochemical outcomes can be influenced by the reaction conditions and the design of the substrate itself.
Substrate Control: A chiral auxiliary attached to the substrate can direct the stereochemical course of a reaction. The auxiliary can be removed in a subsequent step, yielding the enantiomerically enriched product. This approach, while effective, is often less atom-economical than catalytic methods.
Diastereoselective Reactions: When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to a diastereoselective reaction. By carefully choosing the starting material and reaction conditions, one diastereomer can be favored over the other.
Reaction Conditions: Parameters such as temperature, solvent, and the nature of additives can have a profound impact on the stereoselectivity of a reaction. For instance, lowering the reaction temperature can often enhance the energy difference between the diastereomeric transition states, leading to higher selectivity. The choice of solvent can influence the conformation of the substrate and catalyst, thereby affecting the stereochemical outcome.
Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Dihydronaphthalene and Phenylethynyl Moieties
The electronic characteristics of 1-(Phenylethynyl)-1,2-dihydronaphthalene allow for both electrophilic and nucleophilic interactions. The electron-rich π-systems of the alkene and alkyne are susceptible to electrophilic attack. For instance, in related systems containing a phenylethynyl group, iodine-mediated electrophilic cyclization is a known reaction pathway, suggesting the alkyne is reactive towards electrophiles. mdpi.com The double bond within the dihydronaphthalene ring is also a site for classic electrophilic additions, such as halogenation or hydrohalogenation.
Conversely, the terminal carbon of the ethynyl (B1212043) group can be subject to nucleophilic attack, particularly when activated by a metal catalyst. The dihydronaphthalene portion is less susceptible to direct nucleophilic attack unless activated by an appropriate functional group.
Pericyclic and Cycloaddition Reactions (e.g., [4+2] benzannulation, Diels-Alder reactions)
Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of this compound class. msu.edu The formation of aryldihydronaphthalene structures can be achieved via an intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-yne precursors. nih.govnih.gov This [4+2] cycloaddition involves a concerted reorganization of electrons to form the six-membered ring of the dihydronaphthalene system. youtube.com
Research has demonstrated that the reaction conditions, particularly the choice of solvent, can selectively determine the final product. In the synthesis of related aryldihydronaphthalene lignans, using a non-oxidizing solvent like dimethylformamide (DMF) exclusively yields the aryldihydronaphthalene product. nih.gov In contrast, employing an oxidizing solvent such as nitrobenzene (B124822) (PhNO2) leads to the fully aromatized arylnaphthalene. nih.gov This selectivity highlights the role of a transient dihydronaphthalene intermediate that can either be isolated or oxidized in situ.
| Solvent | Reaction Type | Primary Product | Selectivity |
|---|---|---|---|
| DMF (Dimethylformamide) | Dehydro-Diels-Alder | Aryldihydronaphthalene | Exclusive formation |
| PhNO₂ (Nitrobenzene) | Dehydrogenative Dehydro-Diels-Alder | Arylnaphthalene | Complete selectivity |
| o-DCB (1,2-Dichlorobenzene) | Dehydro-Diels-Alder | Mixture of Aryldihydronaphthalene and Arylnaphthalene | Ratio dependent on concentration of oxidant |
Photochemical Transformations and Excited State Reactivity (e.g., photocyclization pathways)
Upon exposure to light, this compound and related structures can undergo significant transformations. The general mechanism for the photocyclization of similar stilbene-like molecules involves a sequence of photochemical and thermal steps. nih.gov This pathway typically begins with a rapid Z-E isomerization of the precursor, followed by a key photochemical electrocyclic reaction. nih.gov This electrocyclization produces transient dihydro-aromatic intermediates, which can then be dehydrogenated by an oxidizing agent present in the medium to yield the final, stable aromatic product. nih.gov
More recently, visible-light-mediated methods have been developed for synthesizing 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org These reactions proceed through single-electron oxidation or a metal-hydride hydrogen atom transfer (MHAT) process, merging photoredox catalysis with cobalt catalysis to construct the dihydronaphthalene framework. rsc.org
Oxidative and Reductive Processes Affecting the Dihydronaphthalene Ring and Ethynyl Group
The dihydronaphthalene ring and the ethynyl group are both susceptible to oxidation and reduction. The dihydronaphthalene moiety can be oxidized to the fully aromatic naphthalene (B1677914) system. This is a common subsequent step in many synthetic routes, such as the DDA reaction when performed in an oxidizing solvent. nih.gov Furthermore, metabolic studies on 1,2-dihydronaphthalene (B1214177) itself show that it can be enzymatically oxidized in biological systems to form 1,2-dihydronaphthalene-1,2-diol. nih.govnih.gov
The phenylethynyl group can be readily reduced. Catalytic hydrogenation can selectively reduce the triple bond to a double bond (forming a styrenyl group) or fully reduce it to a single bond (forming a phenylethyl group), depending on the catalyst and reaction conditions employed.
Rearrangement Reactions and Isomerization Pathways
Isomerization and rearrangement are critical pathways in the chemistry of this molecule and its reaction intermediates. In studies of the phenylethynyl radical reacting with methylacetylene, the resulting collision complex undergoes extensive isomerization through successive hydrogen atom migrations before the final product is formed. nih.gov For the this compound molecule itself, acid-catalyzed conditions could potentially lead to the migration of the double bond within the dihydronaphthalene ring, leading to isomers such as 1-(phenylethynyl)-1,4-dihydronaphthalene or 1-(phenylethynyl)-3,4-dihydronaphthalene.
Elucidation of Reaction Mechanisms (e.g., through kinetic studies, trapping experiments, in-depth spectroscopic analysis)
Understanding the complex reactions of this compound requires sophisticated mechanistic studies. The dynamics of gas-phase reactions involving the phenylethynyl radical have been explored using the crossed molecular beams technique, complemented by electronic structure and statistical calculations. nih.govrsc.org This approach provides detailed insight into reaction dynamics, showing that radical additions can occur without an entrance barrier, leading to long-lived intermediates. nih.govrsc.org
In solution-phase reactions, mechanistic elucidation often relies on a combination of kinetic studies and spectroscopic analysis. For example, the progress of Diels-Alder reactions can be monitored over time using ¹H NMR spectroscopy to determine conversion rates under different conditions. ajrt.dzbeilstein-journals.org The identification of transient species and final products is routinely accomplished through techniques like NMR and UV-Vis spectroscopy, which were instrumental in studying photocyclization pathways. nih.gov Furthermore, trapping experiments and the systematic variation of reaction parameters, such as solvent choice, provide crucial evidence for proposed mechanisms, as seen in the selective formation of dihydronaphthalene versus naphthalene products in DDA reactions. nih.gov
Radical Reactions Involving the Phenylethynyl Moiety (e.g., radical addition, abstraction)
The phenylethynyl moiety is highly reactive in radical processes. The phenylethynyl radical (C₆H₅C≡C•) can be generated through methods like hydrogen abstraction from phenylacetylene. nih.gov Studies have shown that this radical adds without an entrance barrier to unsaturated molecules like allene (B1206475) and methylacetylene. nih.gov This barrierless nature makes such radical reactions significant even in low-temperature environments. rsc.org The initial radical addition forms a collision complex that is sufficiently long-lived to undergo significant isomerization before losing a hydrogen atom to form the final product. nih.gov
| Reactant | Key Finding | Mechanistic Detail | Significance |
|---|---|---|---|
| Allene (H₂C=C=CH₂) | Barrierless addition of the radical to the C1 carbon. | Formation of a C₁₁H₉ collision complex with a lifetime longer than its rotational period. | Demonstrates high reactivity of the phenylethynyl radical. |
| Methylacetylene (CH₃C≡CH) | Barrierless addition of the radical to the C1 carbon. | Reaction dynamics are similar to other alkyne-alkyne radical reactions, leading to hydrogen atom loss. | Highlights a common pathway for the growth of unsaturated hydrocarbons. |
| Benzene (B151609) (C₆H₆) | Barrierless addition leading to the formation of phenanthrene. | Proceeds via indirect scattering dynamics through C₁₄H₁₁ intermediates. | Provides a low-temperature pathway for the formation of Polycyclic Aromatic Hydrocarbons (PAHs). rsc.org |
In-depth Theoretical and Computational Analysis of this compound Remains a Developing Area of Research
A comprehensive review of available scientific literature reveals a notable scarcity of dedicated theoretical and computational studies focused specifically on the chemical compound this compound. While experimental data and computational analyses exist for the parent molecule, 1,2-dihydronaphthalene, and its various other derivatives, in-depth research into the quantum chemical properties, reaction dynamics, and conformational behavior of the phenylethynyl-substituted variant is not extensively documented in publicly accessible research.
The parent compound, 1,2-dihydronaphthalene, has been the subject of spectroscopic and computational investigations. For instance, its rotational spectrum, along with those of related molecules like 1,4-dihydronaphthalene (B28168) and 1,2,3,4-tetrahydronaphthalene, has been measured and analyzed. These studies utilized quantum chemical calculations to support the experimental findings and determine precise spectroscopic parameters. Such research provides a foundational understanding of the structural and electronic properties of the dihydronaphthalene scaffold.
Furthermore, computational methods, particularly Density Functional Theory (DFT), are widely applied to predict the nuclear magnetic resonance (NMR) chemical shifts of various organic molecules, and methodological studies in this area continue to refine the accuracy of these predictions for complex structures. However, the application of these specific methods to this compound is not detailed in the current body of literature.
While synthetic routes and characterization data, including NMR and mass spectrometry, are available for a range of dihydronaphthalene derivatives, and the biological activity of some analogues has been explored, a deep dive into the theoretical underpinnings of this compound is absent. This includes a lack of published data on its optimized geometry, electronic structure, calculated spectroscopic properties, potential energy surfaces for its reactions, and detailed conformational analysis of its puckered ring system as influenced by the phenylethynyl substituent.
Theoretical and Computational Chemistry Studies
Prediction of Reactivity and Selectivity
Computational chemistry is instrumental in predicting how a molecule will react and at which position. For 1-(Phenylethynyl)-1,2-dihydronaphthalene, several reactive sites exist: the double bond of the dihydronaphthalene ring, the triple bond of the ethynyl (B1212043) group, and the aromatic phenyl and naphthalene (B1677914) rings.
Methods and Predictions:
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are excellent indicators of reactivity. For electrophilic attack, the reaction is likely to occur at the site with the highest HOMO density. For nucleophilic attack, the LUMO density is the guiding factor.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (prone to electrophilic attack), while blue regions are electron-poor (prone to nucleophilic attack). For this compound, the triple bond and the double bond are expected to be electron-rich regions.
Reaction Pathway Modeling: To predict selectivity in reactions like additions or cyclizations, chemists model the entire reaction pathway for different possible outcomes. By calculating the activation energies for each path, the most likely product (the one formed via the lowest energy barrier) can be predicted. For instance, in an electrophilic addition to the double bond versus the triple bond, the transition state energies for both pathways would be compared.
Computational Modeling of Non-Covalent Interactions within the Compound
Non-covalent interactions are crucial in determining the three-dimensional structure and stability of molecules. In this compound, intramolecular π-stacking is a key non-covalent force.
Key Concepts and Findings:
π-π Stacking: This interaction can occur between the phenyl ring and the aromatic part of the dihydronaphthalene system. Depending on the molecule's conformation, the phenyl ring can fold back over the naphthalene ring system, leading to a stabilizing interaction. Studies on similar rigid molecules with multiple aryl groups have shown that such interactions can be identified by characteristic upfield shifts in proton NMR spectra and are supported by computational modeling. nih.govnih.gov
Modeling Techniques: Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis tools like the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. mdpi.com NCI plots can reveal regions of steric repulsion, van der Waals forces, and hydrogen bonds within the molecule. For this compound, NCI analysis would likely show a significant region of attractive dispersion forces between the two aromatic moieties in a folded conformation.
The strength of this intramolecular π-stacking can be estimated computationally by comparing the energy of a folded conformer with that of an extended conformer where such an interaction is minimal.
| Interaction Type | Interacting Moieties | Estimated Stabilization Energy (kcal/mol) | Computational Method |
| π-π Stacking | Phenyl Ring and Naphthalene Ring | Data not available | DFT-D3 / SAPT |
| C-H/π Interaction | Phenyl C-H and Naphthalene π-system | Data not available | NCI Plot Analysis |
Note: Specific energy values are not available in published literature and are represented as "Data not available." The table structure is for illustrative purposes.
Advanced Applications in Non Biological Fields
Materials Science Applications
The rigid, conjugated structure of 1-(phenylethynyl)-1,2-dihydronaphthalene suggests its potential as a building block for advanced functional materials. The combination of the naphthalene (B1677914) unit and the phenylethynyl rod-like group could impart desirable electronic and photophysical properties.
Organic Electronics (e.g., organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaic devices)
Currently, there is no specific research detailing the use of this compound in organic electronic devices. However, its structural features are relevant to materials designed for these applications. Molecules incorporating phenylethynyl groups are known for their rigid structure and ability to facilitate electron delocalization, which are crucial properties for charge transport and emissive layers in organic electronics. researchgate.net Similarly, naphthalene-based derivatives are frequently explored for their high charge carrier mobility and thermal stability. nih.gov
Theoretically, the phenylethynyl moiety could enhance the conjugation length and tune the HOMO/LUMO energy levels of the dihydronaphthalene core, which is a key strategy in designing materials for OLEDs. nih.govarxiv.org For OFETs, the planar nature of the aromatic systems could promote intermolecular π-π stacking, facilitating efficient charge transport.
Table 1: Potential Contribution of Structural Features to Organic Electronics
| Structural Component | Relevant Property | Potential Application Role |
| Phenylethynyl Group | Rigid, linear rod-like structure; extended π-conjugation. | Can enhance electron mobility and tune emission color (in OLEDs). |
| Dihydronaphthalene Core | Aromatic, planar system; known charge transport capabilities. | Can serve as the core of a host or emissive material. |
| Overall Molecule | Potential for high thermal stability and defined morphology. | Could be a building block for stable and efficient semiconductor materials. |
Supramolecular Chemistry and Molecular Recognition (e.g., as building blocks for host-guest systems, self-assembly)
The defined shape and presence of multiple aromatic rings in this compound make it a candidate for applications in supramolecular chemistry. The flat surfaces of the phenyl and naphthalene rings are well-suited for engaging in π-π stacking interactions, which are fundamental driving forces for self-assembly processes. These interactions could allow the molecules to organize into well-defined, ordered structures such as columns or sheets.
Furthermore, the rigid structure could be incorporated into larger macrocyclic or cage-like architectures, acting as a stiff panel or strut. Such host systems could potentially recognize and bind specific guest molecules based on size, shape, and electronic complementarity, a key principle in molecular recognition.
Polymer Science and Functional Polymers (e.g., conjugated polymers, triptycene-derived materials)
Additionally, 1,2-dihydronaphthalene (B1214177) is a known reactant in [2+2+2] cycloaddition reactions to synthesize triptycene (B166850) derivatives. Triptycenes are highly rigid, three-dimensional molecules used to create polymers with high internal free volume, which are explored for gas separation and storage applications. While this application has been demonstrated for the parent 1,2-dihydronaphthalene, the influence of the 1-(phenylethynyl) substituent on this reaction is not documented.
Catalysis
The potential utility of this compound in catalysis is speculative and would depend on its ability to act either as a ligand for a metal center or as an organocatalyst itself.
As Ligands in Metal Complexes
The π-systems of the alkyne and the aromatic rings can coordinate to transition metals. The phenylethynyl group, in particular, can act as a π-acceptor ligand, similar to other alkynes and arenes. Coordination of this molecule to a metal center could modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. However, no such metal complexes have been reported in the literature.
Table 2: Potential Coordination Modes in Metal Complexes
| Functional Group | Type of Interaction | Potential Effect on Metal Center |
| Alkyne (C≡C) | π-donation and π*-back-donation | Modulates electron density and reactivity. |
| Aromatic Rings (Phenyl, Naphthyl) | π-donation (as an η² or η⁶ ligand) | Stabilizes the metal complex; influences steric bulk. |
As Organocatalysts or Components in Catalytic Systems
There is no evidence to suggest that this compound functions as an organocatalyst. Organocatalysis typically relies on the presence of specific functional groups (like amines, thioureas, or Brønsted/Lewis acids) to activate substrates. The subject molecule lacks these common catalytic moieties. In principle, a chiral version of its dihydronaphthalene backbone could be envisioned as a scaffold for a chiral catalyst, but this remains a theoretical proposition.
In-Depth Analysis of this compound Reveals Limited Data as an Advanced Synthetic Reagent
Despite a comprehensive review of available scientific literature, detailed research findings and specific data tables concerning the application of this compound as an advanced synthetic reagent remain scarce. While the broader classes of compounds to which it belongs—enynes and aryldihydronaphthalenes—are subjects of extensive study in organic synthesis, specific applications and detailed reactivity data for this particular molecule are not well-documented in publicly accessible research.
The structural features of this compound, which combines a dihydronaphthalene backbone with a phenylethynyl substituent, suggest its potential utility in a variety of chemical transformations. The embedded enyne moiety, a conjugated system of a double and a triple bond, is a versatile functional group known to participate in a range of cycloaddition and metal-catalyzed reactions. mdpi.comresearchgate.net These reactions are fundamental to the construction of complex cyclic and polycyclic frameworks. wiley-vch.de
For instance, enynes are known to undergo intramolecular [4+2] cycloadditions, often facilitated by thermal or photochemical conditions, to generate new ring systems. thieme-connect.comnih.gov Furthermore, the alkyne component of the molecule could potentially act as a dienophile in Diels-Alder reactions or participate in various transition-metal-catalyzed processes, including those mediated by gold, rhodium, or palladium. beilstein-journals.org Gold catalysts, in particular, have shown significant utility in activating alkynes for various transformations, leading to the synthesis of complex aromatic and heterocyclic structures. beilstein-journals.orgmdpi.comencyclopedia.pubresearchgate.netchemistryviews.org
The aryldihydronaphthalene scaffold itself is a key structural motif in a number of biologically active compounds and natural products known as lignans. rsc.org The synthesis of various substituted dihydronaphthalene derivatives is an active area of research, with methods often involving cyclization reactions of aryl-tethered alkynes or cycloaddition reactions. thieme-connect.comrsc.org
However, the absence of specific studies focusing on this compound means that its precise reactivity, substrate scope, and the yields of potential transformations have not been systematically investigated or reported. Consequently, data tables detailing its performance as a synthetic reagent in specific reactions are not available. While the general reactivity of similar structures provides a theoretical basis for its potential applications, concrete experimental evidence is lacking.
Further research would be necessary to fully elucidate the synthetic potential of this compound and to generate the specific data required for a thorough assessment of its role as an advanced synthetic reagent.
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Substituted 1,2-Dihydronaphthalenes
The construction of the 1,2-dihydronaphthalene (B1214177) core is a pivotal area of research, as this structure is a key intermediate for accessing various polycyclic aromatic systems. who.int Efficient and selective synthesis of substituted derivatives is crucial for exploring their properties. Recent advancements have moved beyond classical methods toward more sophisticated catalytic approaches.
Future syntheses of 1-(Phenylethynyl)-1,2-dihydronaphthalene and its analogues could leverage several emerging methodologies:
Cerium-Catalyzed Cycloadditions: A recently developed method utilizes cerium(III) triflate (Ce(OTf)₃) to catalyze the cycloaddition of 1-alkoxy substituted 1H-isochromenes with cinnamic acids. nih.govresearchgate.net This strategy is noted for its efficiency, use of a low-cost catalyst, mild reaction conditions, and high tolerance for various functional groups. nih.govresearchgate.net Adapting this method could provide a direct route to highly functionalized 1,2-dihydronaphthalene precursors.
Cobalt-Catalyzed Metalloradical Activation: Researchers have successfully synthesized substituted 1,2-dihydronaphthalenes through the activation of o-styryl N-tosyl hydrazones using a cobalt(II) porphyrin complex. nih.govresearchgate.net This process proceeds via a cobalt(III)-carbene radical intermediate and has shown good to excellent yields for a range of substrates. nih.govresearchgate.net This pathway offers a distinct mechanistic route that could be exploited for accessing unique substitution patterns.
Transition Metal-Catalyzed Cyclizations: Palladium(0)/copper(I)-catalyzed radical cyclization of appropriate precursors represents another powerful tool for constructing the dihydronaphthalene framework. who.int These methods are part of a broader class of transition metal-catalyzed reactions that are fundamental in forming complex carbocyclic structures. who.int
A comparative overview of these modern synthetic strategies highlights the diverse options available for future research.
Table 1: Comparison of Emerging Synthetic Methodologies for 1,2-Dihydronaphthalenes
| Methodology | Catalyst System | Key Reactants | Noteworthy Features |
| Cerium-Catalyzed Annulation | Cerium(III) triflate (Ce(OTf)₃) | 1-Alkoxy-1H-isochromenes, Cinnamic acids | Low-cost catalyst, mild conditions, broad substrate scope, high functional group tolerance. nih.govresearchgate.net |
| Metalloradical Activation | Cobalt(II) porphyrin complex | o-Styryl N-tosyl hydrazones | Utilizes intrinsic reactivity of a cobalt-carbene radical; provides good to excellent yields. nih.govresearchgate.net |
| Recyclable Molybdenum Dearomatization | TpMo(NO)(MeIm) fragment | Naphthalene (B1677914), Electrophiles | Forms stable η²-bound complexes, allowing for dearomatization and subsequent functionalization. acs.org |
| Visible-Light Photocatalysis | 9-Mesityl-10-methylacridinium (B1239669) perchlorate | 1,2-Dihydronaphthalenes | Used for aromatization (dehydrogenation) under metal-free conditions. mdpi.com |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The future exploration of this compound's chemistry will likely focus on both the dihydronaphthalene ring and the pendant phenylethynyl group, opening avenues for unconventional transformations.
Controlled Aromatization: The 1,2-dihydronaphthalene scaffold can be readily aromatized to the corresponding naphthalene. A promising future direction is the use of metal-free, visible-light-mediated dehydrogenation. mdpi.com This method, employing an organocatalyst like 9-mesityl-10-methylacridinium perchlorate, offers a green and efficient route to convert the flexible, non-planar dihydronaphthalene into a rigid, planar aromatic system, which could function as a molecular switch triggered by light. mdpi.com
Reactivity of the Phenylethynyl Group: The alkyne functionality is a versatile handle for a multitude of transformations. Its presence allows this compound to act as a monomer or key building block in polymerization reactions. For instance, it can undergo further Sonogashira cross-coupling reactions to synthesize well-defined, conjugated oligo(phenylene-ethynylene)s (OPEs). nih.govmdpi.com These oligomers are of significant interest for their applications as molecular wires and in sensory materials. acs.org
Intramolecular Cyclizations: The proximity of the phenylethynyl group to the dihydronaphthalene ring system could enable novel intramolecular cyclization reactions, potentially triggered by acid, heat, or transition metal catalysts. who.int Such transformations could lead to complex, fused polycyclic aromatic hydrocarbons with unique three-dimensional structures and electronic properties.
Development of Advanced Spectroscopic Probes for Real-Time Monitoring
To fully understand and optimize the synthesis and subsequent transformations of this compound, the development and application of advanced spectroscopic probes for real-time reaction monitoring are essential. These techniques provide deep mechanistic insights that are unattainable through traditional offline analysis.
Vibrational Spectroscopy (IR and Raman): Techniques like in-line Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without sample extraction. spie.org Time-resolved infrared (TRIR) spectroscopy is particularly powerful for studying reaction dynamics on ultrafast timescales, allowing for the direct observation of transient species and short-lived intermediates in photochemical reactions, such as the excited states involved in photocatalytic aromatization. nih.gov
Mass Spectrometry: Ambient ionization techniques, such as low-temperature plasma (LTP) mass spectrometry, allow for the direct, real-time analysis of reaction mixtures with minimal sample preparation. researchgate.net This can be invaluable for identifying reaction byproducts and understanding complex reaction networks.
Fluorescence Spectroscopy: Given that conjugated systems involving phenylethynyl moieties are often fluorescent, fluorescence spectroscopy can be a highly sensitive tool for monitoring reactions that alter the conjugation length or rigidity of the molecule. researchgate.net This would be particularly useful for studying polymerization or cyclization reactions in real time.
Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In-line FTIR/Raman | Real-time concentration profiles, reaction kinetics, endpoint determination. spie.org | Monitoring the progress of synthesis and functionalization reactions. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Identification of short-lived intermediates, understanding of reaction mechanisms on fast timescales. nih.gov | Studying the mechanism of photocatalytic dehydrogenation to the naphthalene derivative. |
| Low-Temperature Plasma Mass Spectrometry (LTP-MS) | In-situ detection of reactants, products, and intermediates without sample preparation. researchgate.net | Rapid screening of reaction conditions and identification of unexpected pathways. |
| Fluorescence Spectroscopy | Changes in electronic structure and molecular conformation, detection of fluorophores at low concentrations. researchgate.net | Monitoring polymerization reactions or conformational changes during binding events. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research by accelerating the design-make-test-analyze cycle. mdpi.com For a molecule like this compound, AI can be a powerful partner in exploring its chemical space and predicting its potential.
De Novo Design: Deep learning and generative models can design novel analogues of this compound with optimized properties. cdc.govresearchgate.net By defining a desired property profile (e.g., specific absorption/emission wavelengths, HOMO/LUMO energy levels for electronic applications), these algorithms can suggest new molecular structures that are likely to meet the targets. cdc.govrsc.org
Retrosynthesis and Reactivity Prediction: AI tools can propose viable and efficient synthetic routes to novel target compounds, a significant challenge for complex molecules. cdc.gov Furthermore, ML models can predict the outcome and yield of unknown reactions, helping chemists to prioritize more promising synthetic pathways and avoid experimental dead ends.
Property Prediction: AI can be trained to predict a wide range of chemical and physical properties, from basic characteristics like solubility and melting point to complex quantum mechanical properties like electronic band gaps. researchgate.net This allows for rapid virtual screening of thousands of potential derivatives before committing to costly and time-consuming laboratory synthesis.
Expansion of Non-Biological Applications through Structure-Property Relationship Studies
While dihydronaphthalene derivatives have been explored for biological activity, the unique combination of a polycyclic hydrocarbon and a conjugated alkyne in this compound makes it a prime candidate for non-biological applications, particularly in materials science. The key to unlocking this potential lies in systematic structure-property relationship (SPR) studies. researchgate.net
Organic Electronics: The phenylethynyl group is a fundamental building block for oligo(phenylene-ethynylene)s (OPEs), which are rigid-rod conjugated materials studied for their use as molecular wires and in sensors. nih.govmdpi.com The naphthalene core is a well-established component in organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Therefore, this compound could serve as a monomer or precursor for novel semiconducting polymers and organic-inorganic hybrid functional materials. rsc.org SPR studies would focus on how modifications to the structure—such as adding electron-donating or -withdrawing groups or extending the conjugated system—can tune the material's charge transport properties and photophysical behavior. researchgate.net
Fluorescent Sensors: The fluorescence of phenylethynyl-containing compounds is often sensitive to their local environment. nih.gov This suggests that derivatives of this compound could be developed as fluorescent chemosensors for detecting specific analytes, such as metal ions or small organic molecules. nih.gov SPR studies would aim to correlate structural changes with selectivity and sensitivity towards different targets.
Switchable Materials: The ability to convert the non-planar dihydronaphthalene core into a planar naphthalene system via a stimulus like light or heat offers a pathway to materials with switchable electronic or optical properties. mdpi.com This transformation drastically alters the molecule's conjugation and conformation, which could be harnessed in molecular machines or smart materials.
By systematically synthesizing derivatives and correlating their structural features with their measured electronic, optical, and thermal properties, a deep understanding can be built, paving the way for the rational design of advanced functional materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-dihydronaphthalene derivatives, and how do they influence experimental design?
- The molecular structure of 1,2-dihydronaphthalene derivatives, such as 1-(phenylethynyl)-1,2-dihydronaphthalene, includes a non-planar bicyclic system with partial aromaticity, which affects reactivity and stability. Key properties include:
- Molecular weight : 130.19 g/mol (for unsubstituted 1,2-dihydronaphthalene) .
- Hydrogenation stability : Under hydrogenation conditions (230°C), dehydrogenation to naphthalene occurs with ~20% conversion, requiring inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Water solubility : Poor miscibility in water necessitates organic solvents (e.g., toluene, THF) for synthesis and characterization .
- Methodological note : Use NMR (e.g., ABC spectral analysis) to confirm equilibrium between conformers (e.g., 4a' and 4e') in substituted derivatives .
Q. How can researchers address discrepancies in reported catalytic efficiencies for 1,2-dihydronaphthalene synthesis?
- Discrepancies arise from variations in catalyst systems (e.g., Co(porphyrin) vs. Pd-based catalysts) and reaction conditions. For example:
- Cobalt-catalyzed synthesis : DFT calculations show a free energy barrier of ~20 kcal/mol for [Co(TPP)]-mediated cyclization, with transition states sensitive to substituent effects .
- Thermal stability : Reactions under hydrogen blankets at 230°C show higher dehydrogenation rates (~20% conversion) compared to nitrogen atmospheres (<10%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of microbial degradation pathways for 1,2-dihydronaphthalene?
- Microbial degradation by Bacillus thermoleovorans involves dioxygenation at the 2,3 position, forming 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene as a major metabolite. Minor pathways include dehydrogenation to naphthalene (via 1,2-dihydronaphthalene epoxide intermediates) .
- Experimental design : Use C-labeled substrates and LC-HRMS to track metabolite formation. Compare enzyme kinetics (e.g., kcat/KM) between dioxygenases and epoxide hydrolases .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cobalt-catalyzed synthesis?
- Contradictions arise from competing radical vs. carbene pathways. DFT-D3 studies (BP86/def2-TZVP) reveal:
- Radical pathway : CoIII–carbene radical intermediates dominate in porphyrin-based systems, with free energy barriers ~18–22 kcal/mol .
- Steric effects : Bulky substituents on the porphyrin ligand increase transition state energy by 3–5 kcal/mol, favoring alternative pathways .
Q. What methodologies are recommended for assessing toxicological risks of 1,2-dihydronaphthalene derivatives in environmental studies?
- Follow ATSDR’s 8-step framework:
Literature screening : Prioritize peer-reviewed studies on inhalation/oral exposure routes and systemic effects (e.g., hepatic, renal) .
Risk of bias assessment : Use standardized questionnaires (Table C-7) to evaluate randomization, blinding, and dose-response reliability in animal studies .
Biomonitoring : Track urinary metabolites (e.g., 1,2-dihydroxynaphthalene glucuronides) in occupationally exposed populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
